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Compound of Interest

Compound Name: TBIA

Cat. No.: B15583643

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing trans-bis(isatoic anhydride)
(TBIA) for RNA structure probing. TBIA is a bifunctional chemical reagent that covalently
crosslinks spatially proximal nucleotides, offering valuable insights into the tertiary structure of
RNA molecules. This methodology, particularly when coupled with the SHAPE-JuMP (Selective
2'-Hydroxyl Acylation analyzed by Primer Extension and Juxtaposed Merged Pairs) technique,
allows for the high-throughput identification of long-range RNA interactions.

Introduction to TBIA in RNA Structure Probing

TBIA serves as a powerful tool for elucidating the three-dimensional architecture of RNA.
Unlike traditional chemical probes that primarily identify single-stranded or flexible regions,
TBIA's bifunctional nature allows it to form covalent crosslinks between the 2'-hydroxyl groups
of two nucleotides that are in close proximity in the folded RNA structure.[1][2] This provides
direct evidence of through-space interactions, which are crucial for understanding complex
RNA folds and functions.

The resulting crosslinks can be identified through two primary methods: analysis of RNA
mobility shifts on denaturing polyacrylamide gels and, more powerfully, through the SHAPE-
JuMP methodology. SHAPE-JuMP employs an engineered reverse transcriptase that "jumps”
over the TBIA crosslink, resulting in a deletion in the cDNA product that can be detected by
high-throughput sequencing.[1][2]
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Key Advantages of TBIA Probing:

o Direct Detection of Tertiary Interactions: TBIA provides direct evidence of nucleotides that
are close in 3D space, revealing long-range interactions and complex folding patterns.

o Compatibility with High-Throughput Sequencing: The SHAPE-JuMP readout enables
transcriptome-wide analysis of RNA tertiary structures.

o Complements Secondary Structure Probing: TBIA-derived data provides a crucial layer of
information that complements data from traditional secondary structure probing methods like
SHAPE-MaP.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with TBIA-mediated
RNA crosslinking.

Table 1: TBIA Hydrolysis and Crosslinking Efficiency

Parameter Value Reference

TBIA Hydrolysis Half-life (t1/2)

at 37°C
Fast phase 30 seconds [1]
Slow phase 180 seconds [1]
Typical TBIA Concentration for )
] 4 mM (final) [1]
Probing
Typical Incubation Time for )
o 15 minutes [1]
Crosslinking
Observed Intramolecular
5-10% [1]

Crosslinking Efficiency

Table 2: Comparison of TBIA with Other RNA Crosslinking Reagents
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Experimental Protocols

The following protocols provide a detailed methodology for performing TBIA-based RNA

structure probing experiments, from RNA preparation to data analysis.

Protocol 1: In Vitro RNA Transcription and Folding

This protocol describes the preparation of RNA transcripts for structural analysis.

Materials:

 Linearized plasmid DNA template or PCR product with a T7 promoter

e T7 RNA Polymerase

o Ribonucleoside triphosphates (NTPs)
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» Transcription buffer (e.g., 40 mM Tris-HCI pH 8.0, 25 mM MgClz, 10 mM DTT, 2 mM
spermidine)

o DNase | (RNase-free)

e RNA purification kit or phenol:chloroform extraction reagents

o Denaturing polyacrylamide gel electrophoresis (PAGE) supplies

* RNA folding buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NacCl, 10 mM MgClz)
Procedure:

e In Vitro Transcription:

1. Set up a 20 pL transcription reaction containing 1-2 ug of DNA template, 2 pL of 10X
transcription buffer, 2 uL of each 10 mM NTP, and 2 pL of T7 RNA polymerase.

2. Incubate at 37°C for 2-4 hours.

3. Add 1 pL of DNase | and incubate for an additional 15 minutes at 37°C to digest the DNA
template.

e RNA Purification:

1. Purify the RNA transcript using a commercial RNA purification kit or by phenol:chloroform
extraction followed by ethanol precipitation.

2. Resuspend the purified RNA in RNase-free water.
e RNA Quality Control:

1. Assess the integrity and purity of the RNA by running an aliquot on a denaturing
polyacrylamide gel. A single, sharp band of the expected size should be observed.

2. Quantify the RNA concentration using a spectrophotometer or a fluorometric assay.

* RNA Folding:

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

1. Dilute the RNA to the desired final concentration (e.g., 1 uM) in the folding buffer.
2. Heat the RNA solution at 95°C for 2 minutes to denature any misfolded structures.

3. Slowly cool the RNA to room temperature over 20-30 minutes to allow for proper refolding.
For some RNAs, a specific magnesium concentration and incubation at a specific
temperature (e.g., 37°C) may be required for optimal folding.

Protocol 2: TBIA Modification of RNA

This protocol details the crosslinking reaction using TBIA.
Materials:

Folded RNA from Protocol 1

TBIA stock solution (e.g., 40 mM in anhydrous DMSO)

Isatoic anhydride (lA) stock solution (e.g., 40 mM in anhydrous DMSO) for control reactions

Anhydrous DMSO

G-50 spin columns or other suitable method for reaction cleanup

Procedure:

» Reaction Setup:

1. Prepare three reaction tubes for each RNA sample:
= TBIA (+): For crosslinking.
» |A (mono-adduct control): To control for background deletions caused by mono-adducts.
» DMSO (-): No-reagent control.

2. To a 9 pL aliquot of folded RNA, add 1 puL of 40 mM TBIA stock solution for a final
concentration of 4 mM.
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3. To a separate 9 uL aliquot of folded RNA, add 1 pL of 40 mM IA stock solution.

4. To a third 9 L aliquot of folded RNA, add 1 pL of anhydrous DMSO.

e |ncubation:
1. Incubate the reactions at 37°C for 15 minutes.
e Reaction Cleanup:

1. Purify the modified RNA from unreacted reagent using a G-50 spin column according to
the manufacturer's instructions.

Protocol 3: Analysis of TBIA Crosslinking

This section describes two methods for analyzing the results of the TBIA modification:
denaturing gel electrophoresis for a qualitative assessment and SHAPE-JuMP for high-
resolution mapping of crosslinks.

Materials:

Purified RNA from Protocol 2

Denaturing loading buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol,
bromophenol blue)

Denaturing polyacrylamide gel (e.g., 6-8% acrylamide, 8 M urea)

TBE buffer (Tris-borate-EDTA)

Gel imaging system

Procedure:

e Sample Preparation:

1. Mix an equal volume of the purified RNA from each reaction (TBIA, IA, and DMSO) with
denaturing loading buffer.
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2. Denature the samples by heating at 95°C for 3-5 minutes, followed by snap-cooling on ice.

o Electrophoresis:
1. Load the denatured samples onto the denaturing polyacrylamide gel.

2. Run the gel in 1X TBE buffer at a constant power until the dye front reaches the bottom of
the gel.

 Visualization:
1. Stain the gel with a suitable RNA stain (e.g., SYBR Gold or ethidium bromide).

2. Image the gel. Intramolecularly crosslinked RNA will migrate slower than the unmodified
RNA, appearing as a higher molecular weight band in the TBIA (+) lane that is absent in
the control lanes.

Materials:

Purified RNA from Protocol 2

e Engineered reverse transcriptase (RT-C8 is recommended)

» Reverse transcription primers (fluorescently labeled for capillary electrophoresis or with
sequencing adapters for NGS)

e dNTPs

o Reverse transcription buffer

o Reagents for cDNA purification

» Capillary electrophoresis instrument or Next-Generation Sequencing (NGS) platform
Procedure:

o Reverse Transcription:

1. Anneal the reverse transcription primer to the modified RNA.
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2. Perform reverse transcription using the engineered RT-C8 enzyme. This enzyme is
capable of "jumping" across the TBIA crosslink, which results in a deletion in the
synthesized cDNA.

o cDNA Analysis:

o Capillary Electrophoresis: The fluorescently labeled cDNA fragments are separated by
size. The deletions caused by the RT jump will result in shorter cDNA products, which can
be identified as peaks shifted to earlier migration times compared to the full-length
product.

o Next-Generation Sequencing: The cDNA library is sequenced. The sequencing reads are
then aligned to the reference RNA sequence to identify deletions.

o Data Analysis:

1. Use a specialized bioinformatics pipeline, such as ShapeJumper, to process the
sequencing data.

2. The pipeline aligns the reads to the reference sequence and identifies deletions that are
significantly enriched in the TBIA-treated sample compared to the IA and DMSO controls.

3. The start and end points of these deletions correspond to the sites of the crosslinked
nucleotides.

Visualizations

The following diagrams illustrate the key processes involved in TBIA-based RNA structure
probing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. pubs.acs.org [pubs.acs.org]

» 2. Direct mapping of higher-order RNA interactions by SHAPE-JuMP - PMC
[pmc.ncbi.nlm.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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